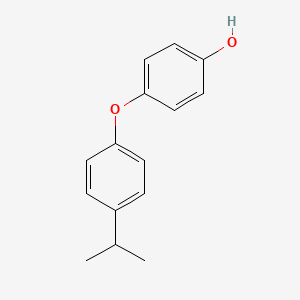

4-(4-Propan-2-ylphenoxy)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Propan-2-ylphénoxy)phénol est un composé organique appartenant à la classe des phénols. Il se compose d'un groupe phénol substitué par un groupe 4-(4-propan-2-ylphénoxy).

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-(4-Propan-2-ylphénoxy)phénol implique généralement des réactions de substitution aromatique nucléophile. Une méthode courante est la réaction du 4-iodophénol avec le 4-isopropylphénol en présence d'un catalyseur au cuivre. La réaction se produit par la formation d'un intermédiaire phénoxyde de cuivre, qui subit ensuite une substitution pour former le produit souhaité .

Méthodes de production industrielle

À l'échelle industrielle, la préparation du 4-(4-Propan-2-ylphénoxy)phénol peut être réalisée par un procédé semi-continu ou entièrement continu. Ceci implique la diazotation des anilines correspondantes suivie de la décomposition des sels de diazonium en présence d'acide sulfurique .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-(4-Propan-2-ylphénoxy)phénol subit différents types de réactions chimiques, notamment :

Substitution aromatique électrophile : Le groupe phénol dans le composé est très réactif aux réactions de substitution aromatique électrophile, y compris l'halogénation, la nitration et la sulfonation.

Réactifs et conditions courants

Oxydation : Le nitrosodisulfonate de potassium (sel de Fremy) est couramment utilisé pour les réactions d'oxydation.

Réduction : Le borohydrure de sodium (NaBH4) est un agent réducteur typique.

Substitution électrophile : Des réactifs tels que les halogènes, l'acide nitrique et l'acide sulfurique sont utilisés pour les réactions d'halogénation, de nitration et de sulfonation, respectivement.

Principaux produits formés

Oxydation : Quinones

Réduction : Phénols

Substitution électrophile : Phénols halogénés, nitrés ou sulfonés

Applications De Recherche Scientifique

Le 4-(4-Propan-2-ylphénoxy)phénol a une large gamme d'applications en recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action du 4-(4-Propan-2-ylphénoxy)phénol implique ses propriétés antioxydantes. Le composé agit comme un piégeur de radicaux libres et un chélateur métallique, ce qui contribue à réduire le stress oxydatif. Il affecte également les voies de signalisation cellulaire et l'expression génique, contribuant à ses activités biologiques .

Mécanisme D'action

The mechanism of action of 4-(4-Propan-2-ylphenoxy)phenol involves its antioxidant properties. The compound acts as a free radical scavenger and metal chelator, which helps in reducing oxidative stress. It also affects cell signaling pathways and gene expression, contributing to its biological activities .

Comparaison Avec Des Composés Similaires

Le 4-(4-Propan-2-ylphénoxy)phénol peut être comparé à d'autres composés phénoliques tels que :

4-Hexylrésorcinol : Un composé phénolique utilisé comme antiseptique avec moins d'effets secondaires.

Hydroquinone : Connu pour ses propriétés redox et son utilisation dans les produits éclaircissants pour la peau.

La particularité du 4-(4-Propan-2-ylphénoxy)phénol réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes.

Activité Biologique

4-(4-Propan-2-ylphenoxy)phenol, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.

Chemical Structure and Properties

The compound is characterized by a phenolic structure with an isopropyl group, which may influence its solubility and interaction with biological systems. The molecular formula is C15H18O2.

Biological Activity Overview

Phenolic compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific activities of this compound can be categorized as follows:

Antioxidant Activity

Phenolic compounds exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. Studies have shown that phenolic derivatives can scavenge free radicals and enhance cellular antioxidant defenses.

Anticancer Activity

Research indicates that phenolic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups in the phenolic structure facilitate electron donation, neutralizing reactive oxygen species (ROS), thus protecting cells from oxidative damage.

- Cell Signaling Modulation : Phenolic compounds can influence signaling pathways related to inflammation and cancer progression.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes involved in the metabolism of carcinogens.

Case Studies

Several studies have focused on the biological effects of similar phenolic compounds, providing insights into the potential applications of this compound.

-

Study on Antioxidant Properties :

- Researchers evaluated the antioxidant capacity using various assays (DPPH, FRAP) and found that phenolic extracts significantly reduced oxidative stress markers in vitro.

- Results indicated a strong correlation between phenolic content and antioxidant activity.

-

Study on Anticancer Effects :

- In vitro studies on human cancer cell lines (e.g., HeLa and SW48) revealed that certain phenolic compounds induced apoptosis and inhibited cell growth.

- The study concluded that these compounds could serve as potential chemopreventive agents.

Propriétés

Formule moléculaire |

C15H16O2 |

|---|---|

Poids moléculaire |

228.29 g/mol |

Nom IUPAC |

4-(4-propan-2-ylphenoxy)phenol |

InChI |

InChI=1S/C15H16O2/c1-11(2)12-3-7-14(8-4-12)17-15-9-5-13(16)6-10-15/h3-11,16H,1-2H3 |

Clé InChI |

QQJHTWSIORERRU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.